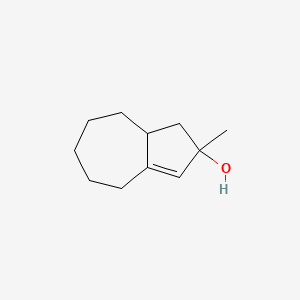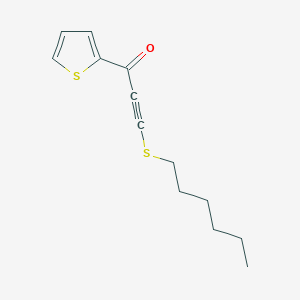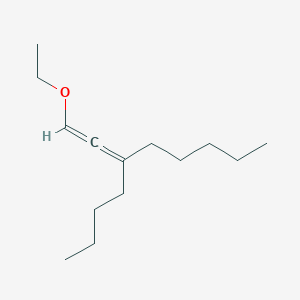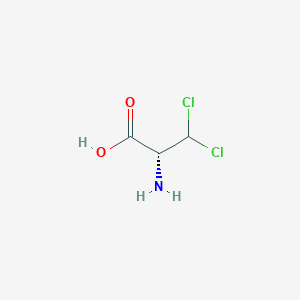
3,3-Dichloro-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-L-alanine is a derivative of the amino acid alanine, characterized by the substitution of two chlorine atoms at the 3rd position of the alanine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-L-alanine can be achieved through the halogenation of L-alanine. One common method involves the use of phosphorus tribromide (PBr3) and bromine (Br2) in the Hell–Volhard–Zelinsky reaction, which brominates the α-carbon of the carboxylic acid . The resulting α-bromo acid is then treated with chlorine to replace the bromine atoms with chlorine, yielding this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dichloro-L-alanine undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DCDMH in acetic acid medium at 303 K.
Substitution: Various nucleophiles can be used to replace the chlorine atoms under controlled conditions.
Major Products:
Oxidation: The major products include aldehydes and 5,5-dimethylhydantoin.
Substitution: The products depend on the nucleophiles used in the reaction.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-L-alanine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on amino acid metabolism and protein synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the development of novel pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and as a building block for more complex compounds
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-L-alanine involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into proteins, potentially altering their structure and function. The presence of chlorine atoms may also influence its reactivity and interactions with other biomolecules .
Vergleich Mit ähnlichen Verbindungen
3,3-Dichloro-D-alanine: A stereoisomer with similar chemical properties but different biological activity.
3,3-Dibromo-L-alanine: Another halogenated derivative with bromine atoms instead of chlorine.
3,3-Difluoro-L-alanine: A fluorinated analogue with distinct reactivity and applications.
Uniqueness: 3,3-Dichloro-L-alanine is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61091-98-3 |
|---|---|
Molekularformel |
C3H5Cl2NO2 |
Molekulargewicht |
157.98 g/mol |
IUPAC-Name |
(2R)-2-amino-3,3-dichloropropanoic acid |
InChI |
InChI=1S/C3H5Cl2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m0/s1 |
InChI-Schlüssel |
IIOUDXWGHFTXPM-SFOWXEAESA-N |
Isomerische SMILES |
[C@H](C(Cl)Cl)(C(=O)O)N |
Kanonische SMILES |
C(C(Cl)Cl)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



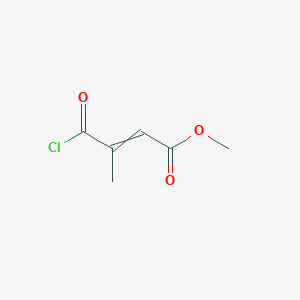
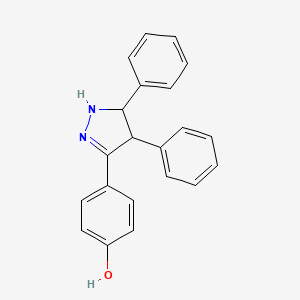
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
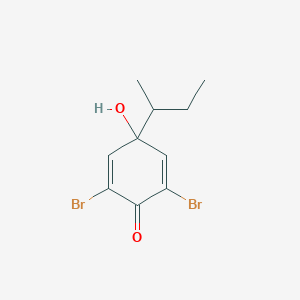
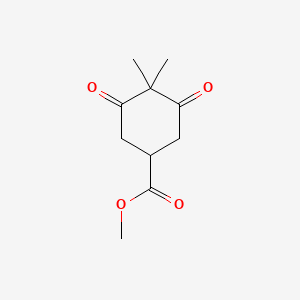
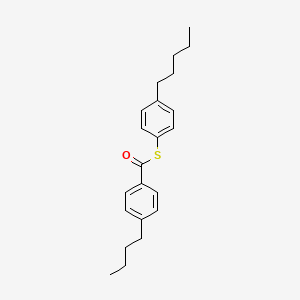
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
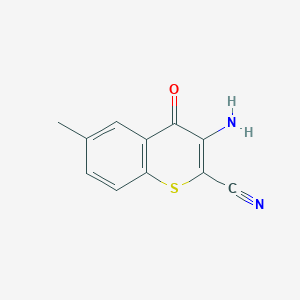
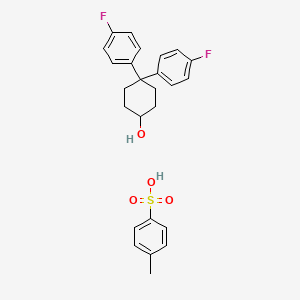
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
